molecular formula C8H11F3O2 B15123409 2,2-Difluoro-2-(3-fluorocyclohexyl)acetic acid

2,2-Difluoro-2-(3-fluorocyclohexyl)acetic acid

Cat. No.: B15123409
M. Wt: 196.17 g/mol
InChI Key: OAYVGSBFGNIIKJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-fluorocyclohexyl)acetic acid is an organic compound with the molecular formula C8H11F3O2 It is characterized by the presence of two fluorine atoms attached to the acetic acid moiety and an additional fluorine atom on the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-fluorocyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid and cyclohexyl moieties. One common method involves the fluorination of a suitable precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-fluorocyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2,2-Difluoro-2-(3-fluorocyclohexyl)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluorocyclohexyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with different functional groups.

    2,2-Difluoro-2-(trifluoromethyl)acetic acid: Contains a trifluoromethyl group instead of a fluorocyclohexyl group.

Uniqueness

2,2-Difluoro-2-(3-fluorocyclohexyl)acetic acid is unique due to the presence of the fluorocyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with biological targets or unique chemical reactivity are required.

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

2,2-difluoro-2-(3-fluorocyclohexyl)acetic acid

InChI

InChI=1S/C8H11F3O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h5-6H,1-4H2,(H,12,13)

InChI Key

OAYVGSBFGNIIKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)F)C(C(=O)O)(F)F

Origin of Product

United States

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